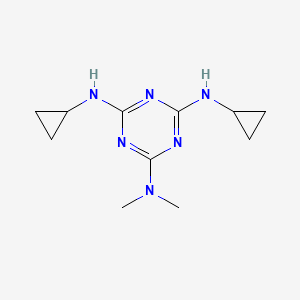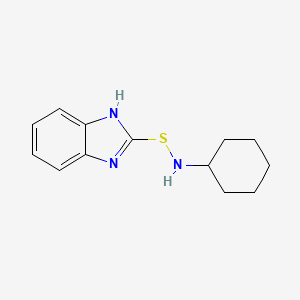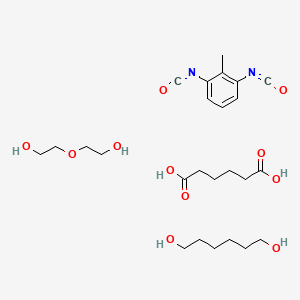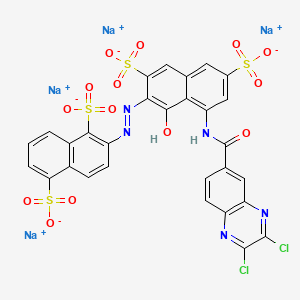
3-Pentyl-3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-3,5-dinitrobenzoate: is an organic compound with the molecular formula C12H14N2O6 and a molecular weight of 282.2494 g/mol . It is a derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyl-3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The general reaction can be represented as follows:
3,5-Dinitrobenzoic acid+PentanolH2SO4this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Microwave-assisted synthesis using ionic liquids, such as (bmim)HSO4, has been reported as a green and efficient method for the derivatization of alcohols, including the preparation of 3,5-dinitrobenzoates .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pentyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,5-dinitrobenzoic acid and pentanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products:
Hydrolysis: 3,5-Dinitrobenzoic acid and pentanol.
Reduction: 3-Pentyl-3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Pentyl-3,5-dinitrobenzoate is used as a reagent in organic synthesis for the preparation of other compounds. Its nitro groups make it a useful intermediate in the synthesis of various substituted benzoates .
Biology and Medicine: Derivatives of 3,5-dinitrobenzoic acid, including this compound, have been studied for their antimicrobial properties. They exhibit inhibitory activity against various fungal strains, making them potential candidates for antifungal drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a corrosion inhibitor. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 3-Pentyl-3,5-dinitrobenzoate, particularly its antimicrobial activity, involves the interaction with the fungal cell membrane. The compound interferes with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death . The nitro groups play a crucial role in this mechanism by facilitating the interaction with cellular targets.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzoic acid: The parent compound, which is used in the synthesis of 3-Pentyl-3,5-dinitrobenzoate.
Ethyl 3,5-dinitrobenzoate: Another ester derivative with similar chemical properties but different alkyl chain length.
Propyl 3,5-dinitrobenzoate: Similar to ethyl 3,5-dinitrobenzoate but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its pentyl group, which imparts distinct physical and chemical properties compared to other alkyl derivatives. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, esters with shorter alkyl chains, such as ethyl and propyl derivatives, may exhibit different biological activity profiles compared to the pentyl derivative .
Eigenschaften
CAS-Nummer |
66591-32-0 |
|---|---|
Molekularformel |
C12H14N2O6 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
pentan-3-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-3-11(4-2)20-12(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
XCFUOXLGQPIUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)


![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)



![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)



